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Brevinin-2Ra

Cat. No.: B1577736
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-2Ra is a cationic, amphipathic antimicrobial peptide (AMP) originally isolated from the skin of the frog Rana ridibunda . It exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, making it a compelling subject for research into novel anti-infective agents to address antimicrobial resistance (AMR) . A key and promising area of investigation is its significant anti-cancer activity. Studies indicate that this compound semi-selectively kills cancer cells by a distinct mechanism that involves the lysosomal-mitochondrial death pathway, and it appears to exhibit a better therapeutic window than some widely-used chemotherapeutic drugs like doxorubicin . Like other members of the brevinin-2 family, its structure is characterized by a C-terminal disulfide-bridged cyclic heptapeptide domain, known as the "Rana box" . In aqueous solutions, this compound exists predominantly as a random coil, but it adopts an amphipathic α-helical conformation in hydrophobic, membrane-mimetic environments, which is crucial for its interaction with and disruption of target cell membranes . This peptide is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antimicrobial

sequence

GILDSLKNFAKDAAGILLKKASCKLSGQC

Origin of Product

United States

Molecular Architecture and Structural Biology of Brevinin 2ra

Primary Amino Acid Sequence Elucidation

The primary structure of a peptide, its unique amino acid sequence, is fundamental to its function. The sequence of Brevinin-2Ra has been determined through techniques such as tandem mass spectrometry. researchgate.net While variations exist within the broader brevinin-2 (B1175259) family, a defining characteristic is the presence of a "Rana-box" motif at the C-terminus. researchgate.netmdpi.com

The amino acid sequence of this compound is reported as: GLLDSLKNFAAGILLKKASCKLSGQC

However, another source presents a slightly different sequence for a peptide designated as Brevinin-2R, isolated from Rana ridibunda, with strong homology to other brevinin-2 peptides: KLKNFAKGVAQSLLNKASCKLSGQC nih.gov

This highlights the natural diversity and the challenges in precisely defining a single canonical sequence for peptides that can have species-specific variations.

Secondary and Tertiary Structural Features

The biological activity of this compound is intrinsically linked to its three-dimensional structure. In aqueous solution, like many antimicrobial peptides, it is thought to exist in a largely random coil conformation. nih.gov However, upon encountering a membrane-mimetic environment, such as a bacterial cell membrane, it undergoes a significant conformational change. nih.govvulcanchem.com

Alpha-Helical Conformation Characteristics

A key feature of this compound's secondary structure is its propensity to form an alpha-helix. semanticscholar.orgnih.gov This helical structure is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. The hydrophobic side chains of the amino acids protrude outwards on one side of the helix, while the hydrophilic, often positively charged, residues are positioned on the opposite face. ontosight.ai This arrangement is critical for its interaction with and disruption of microbial cell membranes. vulcanchem.comontosight.ai The alpha-helical conformation allows the peptide to insert itself into the lipid bilayer of bacterial membranes, a crucial step in its antimicrobial mechanism. nih.gov

Disulfide Bridge Formation and "Rana-box" Motif Significance

A hallmark of the brevinin family, including this compound, is the presence of a "Rana-box" motif at the C-terminal end. researchgate.netmdpi.com This motif is characterized by a conserved sequence of seven amino acids, Cys-Xxx-Xxx-Xxx-Xxx-Lys/Arg-Cys, where the two cysteine residues form an intramolecular disulfide bridge. researchgate.netmdpi.com This covalent bond creates a cyclic structure that stabilizes the peptide and is believed to play a significant role in its biological activity and interaction with membranes. researchgate.netmdpi.com While most brevinin-2 family members possess this conserved Rana-box, some variants have been identified that lack this motif or have modifications to it. mdpi.comsemanticscholar.org

Influence of Net Charge and Hydrophobicity on Structure

Hydrophobicity, on the other hand, drives the insertion of the peptide into the nonpolar lipid core of the membrane. mdpi.com The balance between hydrophobicity and net charge is crucial; an optimal balance leads to potent antimicrobial activity with minimal toxicity to host cells. mdpi.com The amino acid composition directly dictates these properties, with residues like leucine (B10760876) (Leu) and alanine (B10760859) (Ala) contributing to hydrophobicity. researchgate.net

Structural Homology and Divergence within the Brevinin-2 Family

The brevinin-2 family of peptides exhibits both significant structural homology and notable divergence. researchgate.netmdpi.com While the presence of the C-terminal Rana-box is a conserved feature in many members, the primary amino acid sequences can be quite variable among different frog species. mdpi.commdpi.com For instance, this compound shares a high degree of sequence identity with other brevinin-2 peptides like brevinin-2Rb and brevinin-2EMa. semanticscholar.org

However, even small changes in the amino acid sequence can lead to significant differences in their biological activity and structural properties. nih.gov For example, Brevinin-2Rd has four amino acid substitutions compared to this compound, which can affect its proteolytic degradation profile. nih.gov Some members of the brevinin-2 family even lack the canonical Rana-box, showcasing the evolutionary diversity within this peptide family. mdpi.com This structural divergence allows for a broad range of antimicrobial specificities and activities across different species.

Biological Activities and Functional Characterization of Brevinin 2ra

Broad-Spectrum Antimicrobial Potency

Brevinin-2Ra exhibits significant activity against a wide array of microorganisms, encompassing Gram-positive and Gram-negative bacteria, as well as fungi. ijcmas.com Like many AMPs, its mechanism of action is largely attributed to its ability to interact with and disrupt the integrity of microbial cell membranes. researchgate.net The cationic nature of these peptides facilitates their attraction to the negatively charged components of bacterial membranes. ijcmas.com

This compound has demonstrated potent activity against various Gram-positive bacteria. uclan.ac.uk Studies on the broader brevinin-2 (B1175259) family, to which this compound belongs, consistently show strong inhibitory effects against species such as Staphylococcus aureus and Bacillus subtilis. researchgate.netijcmas.comnih.govmdpi.com Research indicates that peptides with high hydrophobicity and low cationicity tend to be particularly effective against Gram-positive pathogens. researchgate.net The antimicrobial spectrum of Brevinin-2R, a closely related peptide, includes activity against S. aureus and Micrococcus luteus. ijcmas.com Analogs of brevinin-2 related peptides have also been tested against S. aureus, showing varying levels of potency based on their structural modifications. nih.gov

OrganismPeptideMIC (µM)Reference
Staphylococcus aureusBrevinin-2 related peptide (B2RP)25 nih.gov
Staphylococcus aureus[Lys(4)]B2RP12.5 nih.gov
Staphylococcus aureusBrevinin-2GUb>512 (MBC) nih.gov
Bacillus subtilisBrevinin-2MP4.97 nih.gov
Staphylococcus aureusBrevinin-2R- ijcmas.com
Micrococcus luteusBrevinin-2R- ijcmas.com

The brevinin-2 peptide family also displays activity against Gram-negative bacteria, although this compound is reported to have weaker activity against these organisms compared to its effects on Gram-positive bacteria. uclan.ac.uk Nevertheless, members of this family, including Brevinin-2R, are active against pathogens like Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, and Klebsiella pneumoniae. ijcmas.comnih.gov The efficacy against Gram-negative bacteria is often associated with a high net positive charge. researchgate.net Studies on brevinin-2 related peptides and their analogs have quantified their inhibitory concentrations against E. coli and other Gram-negative species. researchgate.netnih.govnih.gov

OrganismPeptideMIC (µM)Reference
Escherichia coliBrevinin-2 related peptide (B2RP)25 nih.gov
Escherichia coli[Lys(4)]B2RP6 nih.gov
Escherichia coliBrevinin-2MP47.78 nih.gov
Pseudomonas aeruginosaBrevinin-2PRa6-12 nih.gov
Pseudomonas aeruginosaBrevinin-2SSb- semanticscholar.org
Salmonella entericaBrevinin-2SSb- semanticscholar.org

MIC: Minimum Inhibitory Concentration. Note: Specific MIC values for this compound are not consistently available, but activity against these classes of bacteria is established within its family. ijcmas.com

The biological activity of the brevinin-2 family extends to pathogenic fungi. Brevinin-2R has been shown to be effective against Candida albicans and Candida tropicalis. ijcmas.com This broad-spectrum capability is a characteristic feature of many amphibian-derived AMPs. researchgate.net Analogs of brevinin-2 related peptides have also been evaluated for their antifungal potency, with some demonstrating significant activity against C. albicans. nih.gov

OrganismPeptideMIC (µM)Reference
Candida albicansBrevinin-2 related peptide (B2RP)12.5 nih.gov
Candida albicans[Lys(4)]B2RP6 nih.gov
Candida albicansBrevinin-2SSb- semanticscholar.orgnih.gov
Candida tropicalisBrevinin-2R- ijcmas.com

MIC: Minimum Inhibitory Concentration. Note: A specific MIC value for this compound was not detailed, but activity for the closely related Brevinin-2R is confirmed. ijcmas.com

A critical area of research is the effectiveness of AMPs against multidrug-resistant (MDR) bacteria. The emergence of pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Acinetobacter baumannii poses a significant public health threat. nih.govfrontiersin.org Peptides from the brevinin family have shown considerable promise in this area. Skin secretions containing Brevinin-2 homologues demonstrated activity against MRSA and extended-spectrum β-lactamase (ESBL) producing bacteria. ijcmas.com Furthermore, several studies have highlighted the potent inhibitory effects of brevinin-2 related peptides against nosocomial isolates of multidrug-resistant A. baumannii. researchgate.netnih.gov The Brevinin-2 family, including peptides like Brevinin-2ISb, has been specifically investigated as potential new drug candidates against MRSA. mdpi.combiomedres.us

OrganismPeptideMICReference
Multidrug-resistant Acinetobacter baumanniiBrevinin-2 related peptide (B2RP)3-6 µM researchgate.netnih.gov
Multidrug-resistant Acinetobacter baumannii[Lys(4)]B2RP1.5-3 µM nih.gov
Methicillin-resistant Staphylococcus aureus (MRSA)Brevinin-2ISb4.35±0.9μM biomedres.us
Methicillin-resistant Staphylococcus aureus (MRSA)Brevinin-2 Family Peptides- ijcmas.commdpi.com

MIC: Minimum Inhibitory Concentration. Note: The data indicates strong potential for the Brevinin-2 family in combating MDR pathogens.

Antifungal Activity

Antineoplastic Effects

Beyond their antimicrobial capabilities, this compound and related peptides have demonstrated significant antineoplastic, or anticancer, activity. researchgate.netijcmas.com This dual functionality is a compelling feature for potential therapeutic development.

Brevinin-2R has been shown to exhibit preferential cytotoxicity towards a range of malignant cells while having a less toxic effect on normal cells. nih.gov Research has documented its effectiveness in killing various tumor cell lines, including those from different tissue origins. nih.gov Studies on Brevinin-2R and its derivatives confirm significant, concentration-dependent anticancer activities against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cells. researchgate.net The mechanism of action involves the induction of apoptosis, a form of programmed cell death. nih.govresearchgate.net Specifically, Brevinin-2R has been found to trigger a novel lysosomal-mitochondrial death pathway to kill cancer cells. nih.gov

Cancer Cell LineCell TypePeptideEffectReference
JurkatT-cell leukemiaBrevinin-2RCytotoxic nih.gov
BJABB-cell lymphomaBrevinin-2RCytotoxic nih.gov
MCF-7Breast adenocarcinomaBrevinin-2RCytotoxic, LD50: 10-15 µg/ml nih.govresearchgate.net
L929FibrosarcomaBrevinin-2RCytotoxic nih.gov
A549Lung carcinomaBrevinin-2RCytotoxic nih.govresearchgate.net
HT29/219Colon adenocarcinomaBrevinin-2RCytotoxic nih.gov
SW742Colon adenocarcinomaBrevinin-2RCytotoxic nih.gov

LD50: Lethal dose, 50%. The peptide demonstrates a semi-selective action, being more effective against tumor cells than normal cells. nih.gov

Cellular Targets and Responses in Malignant Cells

This compound, a defensin (B1577277) peptide isolated from the skin of the frog Rana ridibunda, demonstrates preferential cytotoxicity toward malignant cells. nih.govfrontiersin.org This selective action has been observed across a variety of cancer cell lines, including T-cell leukemia (Jurkat), B-cell lymphoma (BJAB), colon carcinomas (HT29/219, SW742), fibrosarcoma (L929), breast adenocarcinoma (MCF-7), and lung carcinoma (A549). nih.govnih.gov In contrast, the peptide shows lower toxicity to primary cells such as peripheral blood mononuclear cells (PBMC), T cells, and human lung fibroblasts. nih.gov

The mechanism of action in cancer cells is distinct and does not rely on the classical apoptotic pathways involving caspase activation. nih.gov Instead, this compound triggers a lysosomal-mitochondrial death pathway. nih.gov Key events in this process include a decrease in the mitochondrial membrane potential, a reduction in total cellular ATP levels, and an increase in the production of reactive oxygen species (ROS). nih.gov However, it does not induce the release of apoptosis-inducing factor (AIF) or endonuclease G (Endo G). nih.gov

The process is initiated by the interaction of this compound with both early and late endosomes. nih.gov This is followed by lysosomal membrane permeabilization, a critical step that can be prevented by inhibitors of cathepsin-B and cathepsin-L. nih.gov The involvement of the lysosomal-mitochondrial pathway is further supported by the observation that overexpression of the anti-apoptotic protein Bcl-2 and a dominant-negative mutant of the pro-apoptotic protein BNIP3 confers resistance to Brevinin-2R-induced cell death. nih.gov Additionally, the formation of autophagosomes has been detected following treatment with this compound, suggesting the involvement of an autophagy-like cell death process. nih.gov

Table 1: Susceptibility of Malignant Cell Lines to this compound

Cell Line Cancer Type Susceptibility
Jurkat T-cell leukemia High nih.govnih.gov
BJAB B-cell lymphoma High nih.gov
HT29/219 Colon carcinoma High nih.gov
SW742 Colon carcinoma High nih.gov
L929 Fibrosarcoma High nih.govnih.gov
MCF-7 Breast adenocarcinoma High nih.govnih.gov
A549 Lung carcinoma High nih.govnih.gov
HepG2 Liver carcinoma Low medilam.ac.ir

Immunomodulatory Properties

This compound exhibits immunomodulatory functions, influencing the expression of cytokines and affecting immune pathways. This activity highlights its potential role in modulating the host's immune response in addition to its direct antimicrobial and anticancer effects.

Research has shown that this compound can modulate the expression of pro-inflammatory cytokines. In human liver carcinoma (HepG2) cells, this compound was found to increase the expression of Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) genes in a dose-dependent manner. medilam.ac.ir Similarly, in the human lung epithelial adenocarcinoma cell line (A549), Brevinin-2R stimulated the production of pro-inflammatory cytokines IL-1β and IL-8. nih.gov This suggests a role for this compound in initiating or enhancing inflammatory responses. medilam.ac.ir

Table 2: Effect of this compound on Cytokine Expression

Cell Line Cytokine Effect
HepG2 (Human Liver Carcinoma) IL-1β Increased expression medilam.ac.ir
HepG2 (Human Liver Carcinoma) IL-6 Increased expression medilam.ac.ir
A549 (Human Lung Adenocarcinoma) IL-1β Stimulated production nih.gov
A549 (Human Lung Adenocarcinoma) IL-8 Stimulated production nih.govresearchgate.net

Effects on Innate Immune Pathways (e.g., DAF-2/DAF-16 inCaenorhabditis elegans)

Studies using the nematode Caenorhabditis elegans as a model organism have provided insights into the effects of Brevinin peptides on innate immune pathways. The DAF-2/DAF-16 signaling pathway is a key regulator of longevity and immunity in C. elegans. nih.gov The DAF-2 receptor, an insulin (B600854)/IGF-1 homolog, normally suppresses the activity of the DAF-16 transcription factor. oncotarget.com When this pathway is less active, DAF-16 can enter the nucleus and activate genes involved in stress resistance and immunity. oncotarget.com

Research on Brevinin-2 family peptides, such as Brevinin-2ISb, has demonstrated their ability to enhance the innate immune response against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) by activating the DAF-2/DAF-16 pathway. mednexus.orgmdpi.com Treatment with these peptides leads to the upregulation of immune response genes downstream of DAF-16, such as lys-7. mednexus.orgmdpi.com This activation of the DAF-2/DAF-16 pathway is essential for the enhanced resistance to infection observed in C. elegans. mednexus.orgbiomedres.us

The Brevinin superfamily of peptides has been noted for its ability to influence immune cell functions, including the maturation of dendritic cells (DCs). nih.gov Dendritic cells are crucial antigen-presenting cells that link the innate and adaptive immune systems. wikipedia.org The maturation of DCs is a critical step in initiating an immune response, where they process and present antigens to T cells. bond.edu.au While specific studies focusing solely on this compound's effect on DC maturation are limited, the broader family's capacity to stimulate this process suggests a potential immunomodulatory role for this compound in this context. nih.gov

Other Investigated Biological Activities

Beyond its direct effects on malignant and immune cells, this compound possesses other properties that are of scientific interest, particularly its ability to penetrate cell membranes.

This compound is considered a cell-penetrating peptide (CPP), a class of short peptides that can traverse cellular membranes. nih.govnih.gov This property is of significant interest for therapeutic applications, as CPPs can be used as vectors to deliver various cargo molecules, such as drugs or nucleic acids, into cells. mdpi.complos.org The ability of this compound to enter cells is a key aspect of its mechanism of action against cancer cells. nih.gov This intrinsic cell-penetrating capability, combined with its low hemolytic activity, makes it an attractive candidate for the development of drug delivery systems. nih.gov

Stimulation of Insulin Release (for related Brevinins)

Certain members of the brevinin peptide family have demonstrated the ability to stimulate the release of insulin, suggesting potential therapeutic applications for type 2 diabetes. nih.govresearchgate.net These peptides typically act on pancreatic β-cells to promote insulin secretion.

Research has identified several brevinin peptides with insulinotropic properties. For instance, Brevinin-1CBb, isolated from Lithobates palustris, and Brevinin-2-related peptide (B2RP), from Lithobates septentrionalis, both significantly stimulate insulin release from BRIN-BD11 clonal β-cells. nih.gov At a concentration of 3 µM, Brevinin-1CBb elicited a maximum response of 285% of the basal insulin release rate, although it was cytotoxic at this concentration. researchgate.net The Brevinin-2-related peptide (B2RP) also showed a notable effect, producing a maximum response of 222% of the basal rate at the same concentration without being cytotoxic. nih.govnih.gov

The insulin-releasing potency of these peptides can be influenced by their structural characteristics. For example, modifying the B2RP peptide by substituting the aspartic acid at position 4 with lysine (B10760008) (Asp⁴ → Lys) enhanced its insulin-releasing potency, demonstrating that increased cationicity can improve this biological activity. nih.govthieme-connect.com Other brevinins, such as Brevinin-2GUb from Hylarana güntheri, have also been shown to possess insulin-releasing activity and have been studied for their ability to improve glucose tolerance in mice. nih.govresearchgate.net These findings highlight the potential of developing brevinin analogs as new agents for managing type 2 diabetes. researchgate.net

Table 1: Insulin Release Stimulation by Related Brevinin Peptides

Peptide Concentration (µM) Insulin Release (% of Basal Rate) Cell Line Source Organism
Brevinin-1CBb 1 269% BRIN-BD11 Lithobates palustris
Brevinin-1CBb 3 285% BRIN-BD11 Lithobates palustris
Brevinin-2-related peptide (B2RP) 1 148% BRIN-BD11 Lithobates septentrionalis
Brevinin-2-related peptide (B2RP) 3 222% BRIN-BD11 Lithobates septentrionalis

Antiviral Activity (for related Brevinins)

The brevinin family of peptides, in addition to their well-documented antimicrobial properties, also includes members with notable antiviral activity. nih.govnih.gov Research into these peptides has revealed inhibitory effects against various viruses, including Herpes Simplex Virus (HSV) and Zika virus (ZIKV). nih.govmdpi.com

A carboxamidomethylated linearized derivative of Brevinin-1 (CAM-Brevinin) displayed antiviral activity against both HSV-1M and HSV-2G. nih.gov While its protection against HSV-1M was moderate, it showed significant protection against HSV-2G. nih.gov More recently, Brevinin-2GHk (BR2GK), a peptide from the skin of Fejervarya limnocharis, was found to have a significant inhibitory effect on ZIKV infection. mdpi.com BR2GK appears to act by disrupting the integrity of the viral envelope and can also penetrate the host cell membrane, allowing it to inhibit the infection during its middle stages. mdpi.com The peptide was shown to block the expression of the ZIKV E protein with a half-maximal inhibitory concentration (IC50) of 3.408 ± 0.738 μM. mdpi.com The Brevinin-2-related peptide from Lithobates septentrionalis has also been noted to have moderate inhibitory activity against HIV in vitro. uniprot.org

Table 2: Antiviral Activity of Related Brevinin Peptides

Peptide Virus Activity
CAM-Brevinin Herpes Simplex Virus-1M (HSV-1M) 35.0 ± 2.8% protection
CAM-Brevinin Herpes Simplex Virus-2G (HSV-2G) 71.6 ± 1.8% protection (ID₅₀ = 75 mg/ml)
Brevinin-2GHk (BR2GK) Zika Virus (ZIKV) IC₅₀ = 3.408 ± 0.738 μM (for blocking E protein expression)

Wound Healing Promotion (for related Brevinins)

Several peptides within the brevinin family have demonstrated a capacity to promote wound healing, a function that complements their antimicrobial activities. frontiersin.orgresearchgate.net This property is particularly valuable in the context of infected wounds, where the peptide can both combat microbial pathogens and accelerate tissue repair. frontiersin.orgresearchgate.net

Brevinin-2Ta (B-2Ta), isolated from the European frog Pelophylax kl. esculentus, has been shown to accelerate the healing of wounds infected with Klebsiella pneumoniae. nih.govnih.gov In vivo studies on rats demonstrated that B-2Ta effectively inhibited bacterial growth, reduced inflammation, and promoted angiogenesis and re-epithelialization of the granulation tissue. nih.govnih.gov

Similarly, Brevinin-2PN, identified from the dark-spotted frog (Pelophylax nigromaculatus), also exhibits significant wound-healing properties. frontiersin.orgresearchgate.net In vitro experiments showed that Brevinin-2PN effectively promoted the healing of scratches on human skin fibroblast (HSF) cells by inducing cell migration and regulating the expression of growth factors. frontiersin.orgresearchgate.net These amphibian-derived peptides, which combine antimicrobial and healing functions, are considered excellent candidates for the development of new therapeutic agents for wound care. frontiersin.orgresearchgate.net

Mechanistic Insights into Brevinin 2ra Action

Membrane Interaction and Disruption Models

Brevinin-2Ra, a cationic antimicrobial peptide, primarily targets the cell membranes of pathogens and cancer cells. This interaction is facilitated by electrostatic forces and leads to membrane disruption, a key element of its biological activity.

Preferential Interaction with Negatively Charged Cell Membranes

This compound exhibits a notable preference for interacting with negatively charged cell membranes, a characteristic that underpins its selectivity for microbial and cancerous cells over normal mammalian cells. nih.govnih.gov The outer membranes of cancer cells, for instance, have a higher content of negatively charged molecules like phosphatidylserine (B164497) and O-glycosylated mucins compared to healthy cells. nih.gov This difference in surface charge creates a more favorable electrostatic attraction for the positively charged this compound, leading to a higher affinity and accumulation of the peptide on the target cell surface. nih.govnih.govijcmas.com

The presence of cationic amino acids in the structure of Brevinin peptides is a key determinant of this interaction with the anionic phospholipids (B1166683) of bacterial and certain eukaryotic cell membranes. nih.govijcmas.com The number and distribution of these positive charges can influence the peptide's selectivity for bacterial membranes. ijcmas.com This targeted interaction is the initial and critical step in the peptide's mechanism of action, preceding membrane permeabilization and cell death. researchgate.net

Proposed Membrane Permeabilization Mechanisms (e.g., Pore Formation, Toroidal Pore, Barrel-Stave, Carpet Models)

Following the initial electrostatic binding, this compound disrupts the cell membrane through various proposed mechanisms, leading to increased permeability and eventual cell lysis. While the precise mechanism for this compound is not definitively established, several models for antimicrobial peptides (AMPs) are considered relevant. mdpi.com

Barrel-Stave Model: In this model, the peptides insert themselves perpendicularly into the lipid bilayer, much like the staves of a barrel, to form a transmembrane pore. researchgate.net

Toroidal Pore Model: This model suggests that the peptides, along with the lipid monolayers, bend inward to form a continuous pore where the water core is lined by both the peptides and the head groups of the lipids. researchgate.netresearchgate.net

Carpet Model: In this scenario, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. researchgate.netrsc.org Once a threshold concentration is reached, this layer disrupts the membrane integrity, leading to the formation of transient pores or the complete dissolution of the membrane in a detergent-like manner. researchgate.netrsc.org

Research on related Brevinin peptides suggests that they can act through a combination of these models, including pore formation and membrane disruption. mdpi.com It is plausible that this compound also employs a multi-faceted approach to membrane permeabilization, with the specific mechanism potentially varying depending on factors such as the peptide concentration and the composition of the target membrane.

Intracellular Signaling Pathways and Targets

Beyond direct membrane disruption, this compound can also enter cells and trigger specific intracellular signaling cascades that contribute to cell death. This is particularly evident in its anticancer activity, where it engages with organelles and molecular pathways to induce a controlled form of cell demise.

Lysosome-Mitochondrial Cross-talk in Caspase-Independent Cell Death

A significant aspect of this compound's mechanism is its ability to induce a form of caspase-independent cell death by activating a lysosomal-mitochondrial death pathway. nih.gov Research has shown that this compound can directly interact with and permeabilize lysosomal membranes. nih.gov This leads to the release of lysosomal proteases, such as cathepsins, into the cytosol. nih.gov

This lysosomal destabilization is a critical event that initiates a "cross-talk" with mitochondria. researchgate.netnih.gov The released lysosomal components can then act on mitochondria, leading to mitochondrial membrane permeabilization and the subsequent release of pro-apoptotic factors. researchgate.net However, in the case of this compound, this process notably occurs without the activation of caspases, a family of proteases central to classical apoptosis. nih.govoncotarget.com This suggests that this compound triggers a unique cell death program that bypasses the conventional caspase-dependent apoptotic machinery. nih.gov

Energetic Perturbation (e.g., Decrease in Mitochondrial Membrane Potential and ATP Level)

A key consequence of this compound's interaction with cells is a significant disruption of cellular energetics. nih.gov Treatment with this compound leads to a decrease in the mitochondrial membrane potential (ΔΨm). nih.govnih.gov The mitochondrial membrane potential is crucial for ATP synthesis through oxidative phosphorylation. nih.gov

Regulation of Host Immune Responses at a Molecular Level

In addition to their direct antimicrobial and anticancer effects, peptides of the Brevinin family, including likely this compound, can function as immune effector molecules. mdpi.com They have the capacity to modulate the host's innate and adaptive immune systems. mdpi.complos.org At a molecular level, this can involve regulating the production of cytokines and influencing the antigen-specific responses of B cells and T cells. mdpi.com

For instance, some Brevinin peptides have been shown to enhance the host immune response against bacterial infections by activating specific signaling pathways. mednexus.org This immunomodulatory function suggests that this compound may not only directly kill pathogens but also stimulate the host's own defense mechanisms to clear the infection. mdpi.comnih.govsemanticscholar.org This dual action highlights the complex and multifaceted biological activity of this peptide.

Structure Activity Relationships Sar and Peptide Engineering of Brevinin 2ra

Identification of Key Structural Determinants for Activity

The biological function of Brevinin-2Ra and its family members is dictated by several key physicochemical and structural properties. These determinants govern the peptide's interaction with microbial membranes, leading to cell death.

The antimicrobial activity of this compound is fundamentally linked to its net positive charge and hydrophobicity. researchgate.net Like many AMPs, this compound is cationic, a feature that facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and lipopolysaccharides (LPS). uclan.ac.ukijcmas.comsemanticscholar.org This interaction is the first step in its mechanism of action, allowing the peptide to accumulate on the bacterial surface. ijcmas.com

Hydrophobicity, the measure of nonpolar residues in the peptide, is critical for the subsequent steps of membrane disruption. semanticscholar.orgmdpi.com Once bound to the membrane surface, the hydrophobic residues drive the insertion of the peptide into the lipid bilayer's hydrophobic core. semanticscholar.orgtums.ac.ir An optimal balance between positive charge and hydrophobicity is essential; a high net charge enhances initial binding, while sufficient hydrophobicity is required for membrane permeabilization. nih.gov However, excessive hydrophobicity can lead to increased toxicity towards host cells, such as red blood cells (hemolytic activity), as it promotes non-specific interactions with zwitterionic mammalian cell membranes. researchgate.nettums.ac.ir Therefore, modulating these two parameters is a key strategy in designing analogues with improved therapeutic indices. nih.gov

In an aqueous environment, Brevinin peptides typically exist in a random coil conformation. nih.gov However, upon encountering a membrane-mimicking environment, such as the lipid bilayer of a bacterium, they fold into a distinct secondary structure, predominantly an amphipathic alpha-helix. uclan.ac.uknih.govnih.gov This structural transition is a hallmark of many membrane-active AMPs. researchgate.netresearchgate.net

The alpha-helical structure is amphiphilic, meaning it has a spatial separation of charged/polar and nonpolar amino acid residues. researchgate.net This results in a hydrophobic face and a hydrophilic, positively charged face. researchgate.net This amphipathic nature is crucial for its lytic activity. The positively charged face interacts with the negatively charged phospholipid head groups on the bacterial membrane, while the hydrophobic face inserts into and disrupts the lipid core of the membrane. nih.gov This disruption can lead to the formation of pores or channels through models like the "barrel-stave" or "carpet-like" mechanisms, ultimately causing leakage of cellular contents and cell death. nih.govresearchgate.net The degree of helicity and the hydrophobic moment—a measure of amphiphilicity—are directly correlated with the peptide's antimicrobial and hemolytic activities. tums.ac.iruci.edu

A defining feature of the Brevinin-2 (B1175259) family, including this compound, is the C-terminal "Rana box" domain. nih.govresearchgate.netnih.gov This is a cyclic heptapeptide (B1575542) motif formed by a disulfide bond between two cysteine residues, enclosing a loop that typically contains a cationic residue like lysine (B10760008). nih.govnih.govnih.gov While this domain is highly conserved, its precise role is complex. In some brevinins, the Rana box is not essential for antimicrobial activity, and its removal can even enhance potency. nih.govnih.gov However, it is believed to play a role in stabilizing the peptide structure and influencing its interaction with the membrane surface. nih.gov For instance, the cationic cluster within the Rana box may serve as an anchor point on the negatively charged membrane surface. nih.gov

Significance of Alpha-Helicity and Amphiphilicity

Rational Design of this compound Analogues and Derivatives

Based on the structure-activity relationship data, researchers have employed peptide engineering strategies to create this compound analogues with enhanced antimicrobial activity, stability, and reduced toxicity. tums.ac.irnih.gov

Amino acid substitution is a common strategy to fine-tune the properties of this compound. Replacing specific residues can modulate net charge, hydrophobicity, and helicity. For example, substituting neutral or hydrophobic residues with cationic amino acids like lysine (Lys) or arginine (Arg) can increase the net positive charge, potentially boosting antimicrobial activity, though this does not always yield a significant improvement and must be carefully balanced. nih.govnih.gov

A particularly effective modification is the incorporation of D-amino acids. tums.ac.ir Proteins and peptides in nature are composed exclusively of L-amino acids. biopharmaspec.com This makes natural peptides susceptible to degradation by proteases, limiting their therapeutic potential. biopharmaspec.com By strategically substituting some L-amino acids with their D-isomers, analogues can be created that are more resistant to proteolysis. tums.ac.irbiopharmaspec.com Studies on other AMPs have shown that D-amino acid substitutions, particularly at the peptide's ends, can greatly improve stability in serum without disrupting the alpha-helical structure necessary for activity. nih.gov However, substitutions in the middle of the sequence can disrupt the helix and abolish activity. nih.gov The replacement of L-amino acids with D-amino acids in Brevinin-2R analogues has been shown to increase stability against trypsin degradation. tums.ac.ir

Analogue/StrategyModificationKey FindingReference
Brevinin-2GUb analogue (tB2U-6K) Truncation and Lysine substitutionIncreased net charge, α-helicity, and amphipathicity drastically improved activity against bacteria, including clinical isolates. nih.gov
Brevinin-2GHk analogue (Pro14Ala) Alanine (B10760859) substitutionDecreased hydrophobicity resulted in less efficient membrane permeabilization. nih.gov
Brevinin-2R analogue (BR-D) D-amino acid incorporationIncreased stability against trypsin degradation compared to the parent peptide and a cyclized analogue. tums.ac.ir
General AMP Strategy D-amino acid substitution at terminiMaintained antimicrobial activity and improved stability by reducing susceptibility to proteases. nih.gov
Temporin L analogue Single L to D-amino acid substitutionPreserved strong anti-Candida activity while eliminating toxicity towards human cells. nih.gov

Truncation involves systematically shortening the peptide from the N- or C-terminus to identify the minimal active fragment and remove regions that may contribute to toxicity or are non-essential for activity. nih.govnih.gov Studies on related brevinin-2 peptides have shown that the N-terminal region is often the primary locus of antimicrobial activity, while the C-terminal Rana box may not be indispensable. nih.govnih.govnih.gov Removing the Rana box and amidating the new C-terminus is a strategy that has been shown to enhance the antimicrobial activity of some brevinin peptides. nih.gov Truncated analogues can be more cost-effective to synthesize while retaining or even improving the desired biological properties. nih.gov

Cyclization, by linking the N- and C-termini or through side-chain linkages, is another powerful strategy to enhance peptide properties. nih.gov This conformational constraint can lead to increased receptor binding affinity, improved stability against exonucleases, and potentially a more defined structure. tums.ac.irnih.gov While head-to-tail cyclization of a Brevinin-2R analogue (BR-C) showed some resistance to trypsin, it was less stable than an analogue incorporating D-amino acids. tums.ac.ir The combination of cyclization with other modifications, like D-amino acid substitution, represents a promising approach for developing new antimicrobial peptides with superior therapeutic profiles. tums.ac.ir

Optimization of Activity and Selectivity Profiles

The therapeutic potential of many naturally occurring antimicrobial peptides (AMPs), including those in the brevinin family, is often constrained by their toxicity to host cells, particularly their hemolytic activity. nih.govmednexus.org Consequently, a primary objective of peptide engineering is to enhance the selectivity of these molecules, boosting their antimicrobial potency against target pathogens while concurrently reducing cytotoxicity. frontiersin.org Research into Brevinin-2 analogs demonstrates that strategic modifications—such as amino acid substitutions, truncations, and alterations to physicochemical properties like cationicity and hydrophobicity—can successfully optimize their activity and selectivity profiles. nih.govmdpi.com

Detailed Research Findings

Peptide engineering of brevinin-2 analogs often focuses on fine-tuning the balance between hydrophobicity and cationicity to improve the therapeutic index. nih.gov An ideal analog will show high potency against a broad spectrum of microbes but low toxicity toward mammalian cells, such as human red blood cells. mednexus.org

Amino Acid Substitution:

Substitutions are a key tool for modifying a peptide's biological activity. nih.gov Studies on Brevinin-2 related peptide (B2RP), a 22-residue peptide from the mink frog Lithobates septentrionalis that lacks the C-terminal Rana box, provide clear examples of this principle. nih.govresearchgate.net

Increasing Cationicity: The substitution of the aspartic acid at position 4 with a lysine ([D4K]B2RP) increased the peptide's net positive charge. This modification resulted in a fourfold increase in potency against Escherichia coli and a twofold increase against Staphylococcus aureus and Candida albicans, without a significant change in its moderate hemolytic activity. nih.govresearchgate.net This demonstrates that increasing cationicity can enhance antimicrobial action without negatively impacting selectivity.

Altering Hydrophobicity and Amphipathicity: Modifications that increased both hydrophobicity and amphipathicity, such as substituting lysine at position 16 with leucine (B10760876) or alanine, led to a roughly fivefold increase in hemolytic activity without a corresponding improvement in antimicrobial potency. nih.gov Similarly, in an analog of Brevinin2-CE, increasing cationicity and hydrophobicity did not improve antibacterial activity but did increase hemolytic activity. nih.gov These findings highlight a critical challenge in peptide design: enhancements in properties that promote membrane interaction can indiscriminately affect both bacterial and mammalian cells.

Combined Substitutions for Selectivity: Further engineering of B2RP led to analogs with significantly improved selectivity. The analogs [Lys(4), Lys(18)]B2RP and [Lys(4), Ala(16), Lys(18)]B2RP, while showing reduced potency against S. aureus, crucially retained their activity against the multidrug-resistant pathogen Acinetobacter baumannii and exhibited very low hemolytic activity. nih.gov

Truncation and the Role of the "Rana Box":

The "Rana box," a cyclic disulfide-bridged domain at the C-terminus of most brevinin-2 peptides, has been a focus of optimization studies. nih.govmdpi.com Research indicates that the N-terminal region of brevinin-2 is primarily responsible for its antimicrobial effects. mdpi.com

Studies on Brevinin-2GHk (BR2GK) and Brevinin2-CE (B2CE) showed that truncated derivatives lacking the C-terminal portion had significantly improved antimicrobial activity and lower cytotoxicity compared to the full-length parent peptides. nih.govmdpi.com Specifically, the "Rana box" appears to have a greater influence on hemolytic activity than on antimicrobial potency. nih.gov Its removal or modification can therefore be a viable strategy to enhance bacterial cell selectivity. mdpi.com For instance, a truncated analog of B2CE, named B2CE-N26V5K, was identified as a potent and non-toxic candidate, demonstrating the success of combining chain-length deletion with amino acid substitution. nih.gov

The table below summarizes the activity profiles of Brevinin-2 related peptide (B2RP) and several of its engineered analogs, illustrating the impact of specific modifications.

Table 1: Antimicrobial and Hemolytic Activities of Brevinin-2 Related Peptide (B2RP) Analogs

Peptide Modification Summary MIC (µM) vs. S. aureus MIC (µM) vs. E. coli Hemolytic Activity (LC₅₀, µM)
B2RP (Native) Native sequence 12.5 25 95
[D4K]B2RP Increased cationicity 6 6 ~95
[K16L]B2RP Increased hydrophobicity/amphipathicity 12.5 25 20
[L18K]B2RP Altered cationicity/amphipathicity 25 50 >200
[K4, K18]B2RP Combined substitutions 25 6 >200
[K4, A16, K18]B2RP Combined substitutions 50 6 >200

Data sourced from Conlon et al. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Brevinin-2 related peptide (B2RP)
[D4K]B2RP
[K16L]B2RP
[L18K]B2RP
[Lys(4), Lys(18)]B2RP
[Lys(4), Ala(16), Lys(18)]B2RP
Brevinin2-CE (B2CE)
B2CE-N26V5K
B2CE-nonDS
B2CE-C31-37 S
B2CE-N26-N16WA18KG23K
Brevinin-2GHk (BR2GK)
Brevinin-2R
Brevinin-2ISb
Brevinin-1
Brevinin-1pl
Escherichia coli
Staphylococcus aureus
Candida albicans

Synthetic Methodologies and Production Approaches for Brevinin 2ra

Chemical Synthesis Techniques

The primary method for chemically synthesizing Brevinin-2Ra and its analogs is Solid-Phase Peptide Synthesis (SPPS). tums.ac.irtums.ac.ir This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin. bachem.com

A common strategy employed is the Fmoc (9-fluorenylmethyloxycarbonyl) protocol. tums.ac.ir The synthesis begins by attaching the C-terminal amino acid, Fmoc-Cys(Trt)-OH, to a 2-chlorotrityl chloride resin. tums.ac.ir The synthesis proceeds through cycles of deprotection to remove the Fmoc group from the N-terminus, followed by the coupling of the next protected amino acid in the sequence. bachem.com This cycle is repeated until the entire 25-amino acid sequence of this compound is assembled. tums.ac.irnih.gov

Following the complete assembly of the peptide chain, the crude peptide is cleaved from the resin. Purification of the synthesized peptide is then carried out using techniques such as analytical and preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of over 95%. tums.ac.irresearchgate.net The final product's identity is confirmed by mass spectrometry. tums.ac.irresearchgate.net

Table 1: Key Aspects of Solid-Phase Peptide Synthesis of this compound

ParameterDescriptionReference
Method Solid-Phase Peptide Synthesis (SPPS) tums.ac.irtums.ac.ir
Strategy Fmoc (9-fluorenylmethyloxycarbonyl) tums.ac.ir
Resin 2-chlorotrityl chloride resin tums.ac.ir
Purification Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) tums.ac.irresearchgate.net
Characterization Mass Spectrometry tums.ac.irresearchgate.net

Recombinant Expression Systems

For larger-scale production, recombinant DNA technology provides a cost-effective alternative to chemical synthesis. nih.gov This approach involves introducing the genetic sequence of this compound into a host organism, typically Escherichia coli, to produce the peptide.

Gene Synthesis and Molecular Cloning Strategies

The process begins with the synthesis of the gene encoding this compound. This can be achieved through methods like PCR-based gene synthesis. biomatik.com The synthetic gene's sequence is often optimized for expression in the chosen host system, for instance, by adjusting codon usage to match that of E. coli. nih.gov

Once synthesized, the gene is cloned into an expression vector. A commonly used vector for this purpose is pET32a(+). nih.govnih.gov This vector is designed for high-level protein expression in E. coli and often includes features that facilitate purification. nih.govnih.gov The process of inserting the gene into the vector is known as molecular cloning and typically involves the use of restriction enzymes and DNA ligase. biomatik.com

Fusion Protein Expression

To enhance the stability and solubility of the expressed peptide, and to simplify its purification, this compound is often produced as a fusion protein. nih.govnih.gov A widely used fusion partner is thioredoxin (Trx), the product of the E. coli trxA gene. nih.govresearchgate.netnih.gov The gene for this compound is cloned into the pET32a(+) vector in such a way that it is expressed as a single polypeptide chain with thioredoxin. nih.gov

This thioredoxin fusion system is particularly effective for the high-level production of soluble proteins within the E. coli cytoplasm. nih.govresearchgate.net In many cases, proteins produced as thioredoxin fusions are correctly folded and retain their biological activity. researchgate.netnih.govresearchgate.net

Optimization of Expression and Purification Methodologies

To maximize the yield of recombinant this compound, various expression parameters are optimized. This can include adjusting the inducer concentration (e.g., IPTG), temperature, and the duration of induction. researchgate.netresearcherslinks.com

Following expression, the E. coli cells are harvested and lysed. The soluble fusion protein is then purified from the cell lysate. nih.gov A common and efficient method for purifying thioredoxin fusion proteins is immobilized metal affinity chromatography (IMAC), often utilizing a nickel-chelating column, especially if the fusion protein includes a polyhistidine tag (His-tag). nih.govnih.gov

After purification of the fusion protein, the this compound peptide must be cleaved from its fusion partner. nih.gov This is typically achieved using a specific protease, such as Factor Xa, whose recognition site is engineered into the linker region between thioredoxin and this compound. nih.gov The final purification of the released this compound peptide can then be accomplished using methods like RP-HPLC.

Table 2: Recombinant Production of this compound

StepTechnique/VectorPurposeReference
Gene Production PCR-based gene synthesisTo create the DNA sequence for this compound. biomatik.com
Cloning Vector pET32a(+)To carry the this compound gene into the host organism. nih.govnih.gov
Expression System Thioredoxin (Trx) fusion protein in E. coliTo enhance solubility, stability, and aid in purification. nih.govnih.gov
Purification Immobilized Metal Affinity Chromatography (IMAC), RP-HPLCTo isolate the pure peptide from cellular components and the fusion partner. nih.govnih.gov

Preclinical Research Models and Methodologies in Brevinin 2ra Studies

In Vitro Cellular Assays

In vitro cellular assays are fundamental in the initial stages of drug discovery to characterize the biological effects of a compound at the cellular level. bioagilytix.com For Brevinin-2Ra, these assays are crucial for determining its activity against target cells and understanding its interaction with cellular membranes and pathways.

Cell Viability and Proliferation Assays (e.g., MTT assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. abcam.com This assay is based on the principle that viable cells with healthy mitochondria can convert the yellow tetrazolium salt (MTT) into insoluble purple formazan (B1609692) crystals. abcam.comyoutube.com The amount of formazan produced is directly proportional to the number of living cells, thus providing a measure of cytotoxicity. abcam.com

In studies involving brevinin peptides, the MTT assay is a standard method to evaluate their cytotoxic effects on various cell lines. For instance, Brevinin-2R has demonstrated a rapid and semi-selective killing of cancer cells from different histological origins, including Jurkat, BJAB, MCF-7, and A549 cells, within 4 hours of treatment. nih.gov The assay is also used to compare the toxicity of brevinin peptides towards cancer cells versus normal cells, such as peripheral blood mononuclear cells (PBMCs) and human lung fibroblasts. nih.gov Research has shown that Brevinin-2R exhibits greater toxicity to cancer cells than to their normal counterparts. nih.gov Furthermore, the MTT assay has been employed to investigate the cytotoxic activity of Brevinin-2R against HeLa cells and to assess the anti-proliferative effects of Brevinin-2R and its analogues on human chronic myelogenous leukemia (K562) cells. nih.govresearchgate.net

Table 1: Summary of Cell Viability Studies on Brevinin-2R using MTT Assay

Cell LineCell TypePeptideKey FindingCitation
Jurkat, BJAB, MCF-7, A549, L929Cancer Cell LinesBrevinin-2RDemonstrated rapid killing of various cancer cells. nih.gov
Jurkat vs. Human T cellsCancer vs. Normal T cellsBrevinin-2RShowed higher toxicity towards cancer cells. nih.gov
A549 vs. Human lung fibroblastCancer vs. Normal FibroblastBrevinin-2RExhibited greater toxicity to cancer cells. nih.gov
HeLaCervical CancerBrevinin-2RInhibited the proliferation of 50% of HeLa cells at a concentration of 131.5 μg/ml. nih.gov
K562Chronic Myelogenous LeukemiaBrevinin-2R and its analoguesShowed a significant inhibitory effect on cell proliferation. researchgate.net

Membrane Integrity and Permeabilization Studies (e.g., CD spectra)

Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of proteins and peptides in solution. patsnap.com It is particularly useful for investigating conformational changes that occur when a peptide interacts with a membrane-mimicking environment. nih.gov This information is crucial for understanding how antimicrobial and anticancer peptides like this compound disrupt the integrity of cell membranes. researchgate.net

Studies on a closely related peptide, Brevinin-2-related peptide (BR-II), have utilized CD spectroscopy to analyze its structure in the presence of membrane-mimetic micelles, such as sodium dodecylsulfate (SDS) and dodecylphosphocholine (B1670865) (DPC). nih.gov The results from these studies indicated that the peptide adopts a random, disordered structure in an aqueous solution. researchgate.net However, upon interaction with the membrane-mimicking environments, it undergoes a conformational change to form an α-helix. nih.gov This induced helicity is a common feature of many membrane-active peptides and is believed to be essential for their ability to permeabilize and disrupt the cell membrane. Fluorescence spectroscopy experiments have further revealed that the N-terminus of the peptide interacts with the hydrophobic core of the micelles, supporting the membrane insertion model. nih.gov

Gene Expression Analysis (e.g., RT-PCR for cytokines)

Real-time reverse transcription-polymerase chain reaction (RT-PCR) is a highly sensitive and accurate technique for quantifying mRNA expression levels of specific genes, such as those encoding cytokines. nih.gov This method allows for the analysis of how a substance affects cellular pathways and immune responses at the genetic level. nih.govnih.gov

While direct studies on this compound's effect on cytokine gene expression in mammalian cells are not extensively documented in the provided context, research on the related peptide Brevinin-2ISb in a Caenorhabditis elegans model provides relevant insights. In these studies, real-time PCR was used to investigate the effect of Brevinin-2ISb on the expression of genes involved in the host's innate immune response. mednexus.orgresearchgate.net It was observed that Brevinin-2ISb treatment led to the induced expression of several innate immune genes in C. elegans, including lys-7, spp-1, and others, with some genes showing an increase of more than 5 to 25.5-fold. researchgate.netbiomedres.us This suggests that brevinin peptides may not only have direct antimicrobial activity but could also enhance the host's immune response by modulating the expression of key immune-related genes. The DAF-2/DAF-16 signaling pathway was identified as being essential for this Brevinin-2ISb-induced immune activation in C. elegans. mednexus.orgresearchgate.net

In Vivo Animal Models for Efficacy Evaluation (e.g., Caenorhabditis elegans infection models)

In vivo animal models are indispensable for evaluating the efficacy of a potential therapeutic agent in a whole-organism context. The nematode Caenorhabditis elegans has emerged as a valuable model host for studying host-pathogen interactions and the efficacy of antimicrobial compounds. nih.gov Its simple anatomy, well-characterized genetics, and innate immune system that shares similarities with that of vertebrates make it a suitable model for large-scale screening of anti-infective agents. mednexus.orgnih.gov

In the context of brevinin research, C. elegans infection models have been used to evaluate the in vivo efficacy of Brevinin-2 (B1175259) family peptides against pathogenic bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These studies typically involve infecting the nematodes with MRSA and then treating them with the peptide of interest. The primary endpoint is the survival rate of the worms over time. mdpi.com Research has shown that several Brevinin-2 family peptides can significantly extend the lifespan of MRSA-infected C. elegans. mdpi.com For example, Brevinin-2ISb and Brevinin-2TSa were found to increase the survival rate of infected nematodes by at least 6.3-fold after 96 hours of treatment, with over 60% of the treated worms surviving compared to about 20% in the untreated group. mdpi.com These findings highlight the therapeutic potential of these peptides in a living organism. mednexus.orgmdpi.com

Table 2: Efficacy of Brevinin-2 Family Peptides in a C. elegans-MRSA Infection Model

PeptideEffect on Survival Rate of Infected C. elegansCitation
Brevinin-2Increased survival rate by nearly 4.2-fold after 96 hours. mdpi.com
Brevinin-2-OA3Increased survival rate by nearly 4.2-fold after 96 hours. mdpi.com
Brevinin-2ISbIncreased survival rate by at least 6.3-fold after 96 hours. mdpi.com
Brevinin-2TSaIncreased survival rate by at least 6.3-fold after 96 hours. mdpi.com

Computational and Bioinformatic Approaches in Research

Computational and bioinformatic tools play a crucial role in modern drug discovery, from predicting the structure of molecules to understanding their interactions with biological targets. anu.edu.au

Structural Prediction and Molecular Modeling

Bioinformatic studies are often the first step in characterizing a newly discovered peptide. nih.gov These in silico methods can predict key structural features based on the amino acid sequence. For Brevinin-2R, bioinformatics analyses have predicted it to be a cationic peptide with a net positive charge, which is a common characteristic of many antimicrobial peptides that interact with negatively charged bacterial membranes. nih.gov These studies also predicted an alpha-helical secondary structure and a C-terminal heptameric ring formed by a disulfide bond, which are important for its biological activity. nih.gov Molecular modeling techniques, which fall under the umbrella of ab initio or de novo prediction methods, can further refine these predictions to generate a three-dimensional model of the peptide's structure. ufrgs.br These models are invaluable for understanding the structure-function relationship of the peptide and for designing analogues with improved properties.

Peptide-Membrane Interaction Simulations

Computational simulations provide a powerful lens for examining the dynamic interactions between peptides and lipid bilayers at an atomic level, offering insights that can be challenging to obtain through experimental methods alone. nih.govmdpi.comrsc.org Methodologies such as molecular dynamics (MD) and Monte Carlo (MC) simulations are frequently employed to predict the behavior of antimicrobial peptides like this compound when they encounter a cell membrane. nih.govrobertsonlaboratory.com These techniques can elucidate the peptide's preferred location and orientation within the membrane, the energetic favorability of membrane association, and the subsequent structural perturbations induced in the lipid bilayer. nih.govmdpi.com

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, governed by a set of classical mechanics equations and a "force field" (e.g., AMBER, CHARMM) that defines the potential energy of the system. mdpi.comnih.gov A typical simulation setup involves placing the peptide of interest, in this case this compound, within a simulation box containing a pre-equilibrated lipid bilayer, water molecules (such as the TIP3P model), and ions to mimic physiological salt concentrations. mdpi.com The composition of the lipid bilayer can be varied to represent different cell types, for instance, using anionic lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) to mimic bacterial membranes or zwitterionic lipids for mammalian models. rsc.orgmdpi.com

Several MD approaches are used to study these interactions:

Unbiased MD Simulations: In this approach, the peptide is initially placed in the aqueous phase near the membrane, and its spontaneous binding and insertion are observed over simulation times that can span hundreds of nanoseconds. mdpi.com This method is valuable for observing the initial stages of peptide-membrane recognition and association.

Coarse-Grained (CG) MD Simulations: To overcome the time-scale limitations of all-atom simulations, CG models simplify the system by representing groups of atoms as single particles. nih.gov This allows for the observation of slower, large-scale processes such as the formation of pores or the aggregation of multiple peptides within the membrane. nih.gov

Biased MD Simulations (Umbrella Sampling): To quantify the energetic landscape of a peptide's journey across the membrane, biased simulations like umbrella sampling are used. mdpi.com This technique calculates the potential of mean force (PMF), or free energy profile, associated with moving the peptide along a reaction coordinate perpendicular to the membrane surface, revealing the most energetically stable positions within the bilayer. mdpi.com

While specific MD simulation studies on this compound are not extensively detailed in the literature, findings from simulations of other amphipathic antimicrobial peptides provide a framework for expected behaviors. These studies consistently show that the peptides orient themselves to bury their hydrophobic residues within the membrane's acyl chain core, while their hydrophilic, charged residues remain near the polar lipid headgroups and the aqueous environment. mdpi.com Such interactions are shown to induce significant local perturbations in the membrane, including a decrease in bilayer thickness, a reduction in the order of lipid acyl chains, and an increase in water penetration into the hydrophobic core. rsc.orgmdpi.com

Monte Carlo (MC) Simulations

MC simulations offer an alternative computational approach that relies on random sampling to find low-energy (and thus more probable) states of the peptide-membrane system. nih.gov This method is particularly useful for exploring the conformational space of a peptide and determining its most likely orientation and depth of insertion within the membrane. nih.gov Web-based servers can facilitate these simulations, allowing researchers to predict the free energy of membrane association for a given helical peptide sequence. nih.gov

| Monte Carlo (MC) Simulations | Uses random sampling of configurations to find energetically favorable states of the system. nih.gov | Predicts the equilibrium position, tilt angle, and free energy of association of a peptide with the membrane. nih.gov |

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Peptide-Membrane System

Parameter Example Value/Type Purpose Source
Force Field AMBER14 Defines the potential energy and forces for all atoms in the simulation. mdpi.com
Water Model TIP3P Explicitly represents water molecules to solvate the system. mdpi.com
Lipid Bilayer Model POPC/POPG (9:1 mol/mol) Represents a model bacterial membrane with anionic charge. mdpi.com
System Neutralization 0.9% NaCl Mimics physiological ionic strength. mdpi.com
Temperature 298 K (25 °C) Represents standard experimental conditions. mdpi.com
Simulation Duration 50 - 250+ ns The timescale over which the system's dynamics are observed. mdpi.comnih.gov

| Integration Time Step | 1.25 - 2.0 fs | The discrete time interval at which the equations of motion are solved. | mdpi.com |

Table 3: Potential Insights from Simulations of this compound Interaction with a Model Bacterial Membrane

Investigated Parameter Expected Finding Based on Analogous AMPs Potential Significance for this compound Activity
Peptide Orientation The peptide's hydrophobic face inserts into the lipid core, while the cationic residues interact with lipid headgroups. Anchors the peptide in the membrane, positioning it to exert disruptive activity.
Membrane Thickness A significant local decrease in the distance between the two lipid leaflets. rsc.orgmdpi.com This thinning can lower the energy barrier for pore formation and increase membrane stress.
Lipid Acyl Chain Order (SCD) A decrease in the deuterium (B1214612) order parameter (SCD), indicating more disordered lipid tails. mdpi.com Reflects a fluidization of the membrane, disrupting its barrier function.
Lipid Lateral Diffusion A slowing of the movement of lipid molecules in the vicinity of the peptide. rsc.org Indicates strong peptide-lipid interactions that alter the physical properties of the membrane.

| Water Penetration | Increased presence of water molecules within the hydrophobic core of the bilayer. rsc.org | Precedes the formation of transmembrane pores, a key step in leakage induction. |

Therapeutic Potential and Future Research Directions

Conceptualization of Brevinin-2Ra as a Lead Compound for Novel Therapeutic Agents

The journey of a naturally occurring molecule from discovery to a potential therapeutic lead involves rigorous evaluation of its biological activity and initial safety profile. This compound has shown considerable promise in this regard, primarily due to its potent cytotoxic effects on a range of tumor cells. nih.gov Research indicates that this compound can kill various cancer cell lines, including Jurkat, BJAB, MCF-7, L929, and A549, at low concentrations. nih.gov Notably, its cytotoxicity has been reported to be higher than that of conventional chemotherapy drugs like doxorubicin (B1662922) and cisplatin (B142131) in certain contexts. nih.gov

A critical factor supporting its conceptualization as a lead compound is its relatively low hemolytic activity, suggesting a degree of selectivity for target cells over healthy host cells like red blood cells. nih.govresearchgate.net This property is crucial for a therapeutic agent, as it points towards a potentially wider therapeutic window. Studies have shown that this compound induces apoptosis in cancer cells, a programmed cell death mechanism that is a desirable trait for anticancer agents. researchgate.net This apoptotic induction is associated with the activation of caspase-3/7, highlighting a potential mechanism of action. researchgate.net

The antimicrobial spectrum of this compound further broadens its therapeutic intrigue. It exhibits activity against various Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comnih.gov This dual-action potential—both anticancer and antimicrobial—makes this compound a versatile scaffold for the development of new drugs, particularly in an era where drug resistance is a growing concern. researchgate.net

Table 1: Reported Biological Activities of this compound

Activity Type Target Cells/Organisms Key Findings Reference(s)
Anticancer Jurkat, BJAB, MCF-7, L929, A549 Exhibits higher cytotoxicity than doxorubicin and cisplatin in some studies. Induces apoptosis via caspase-3/7 activation. nih.govresearchgate.net
Antimicrobial S. aureus, M. luteus, E. coli, C. albicans Potent activity against Gram-positive bacteria; weaker against Gram-negative bacteria. mdpi.comnih.gov
Hemolytic Human Red Blood Cells Low hemolytic activity reported (≤2.5% at up to 200 μg/ml). nih.govresearchgate.net

Strategies for Enhancing Efficacy, Selectivity, and Stability in Research

While this compound is a promising lead, its native form has limitations typical of peptide-based molecules, including susceptibility to protease degradation and potential for off-target effects. nih.gov Consequently, a significant focus of research is on chemical and structural modifications to enhance its therapeutic profile.

Key Enhancement Strategies:

Amino Acid Substitution and Derivative Synthesis: Creating derivatives by altering the amino acid sequence is a primary strategy. For instance, the synthesis of derivatives BR-C and BR-D, based on the Brevinin-2R structure, aimed to explore how modifications impact anticancer activity and selectivity. researchgate.net General strategies for peptides, such as replacing natural amino acids with non-natural analogues, can improve stability and binding affinity. nih.gov Introducing hydrophobic amino acids has also been shown to increase the biological activity of some peptides. nih.gov

Chemical Modifications: To improve microbial selectivity and reduce cytotoxicity, various chemical modifications are being explored. mdpi.com These include:

Lipidation: The addition of fatty acid chains can enhance membrane interaction and stability.

Glycosylation: Attaching sugar moieties can improve solubility, stability, and pharmacokinetic properties. nih.gov

PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains is a well-established method to increase the half-life and stability of peptide drugs. nih.gov

Structural Stabilization: Peptides are often flexible, which can lead to non-specific binding and degradation. Strategies to stabilize their secondary structure, such as the α-helix common in brevinins, are crucial. mdpi.com

Cyclization: Introducing covalent bonds to create a cyclic peptide (e.g., side-chain cyclization) can lock the molecule into its active conformation, enhancing target affinity and resistance to proteases. nih.gov

Disulfide Bond Mimetics: For peptides containing disulfide bridges, replacing them with more stable linkers, like a thioether bridge, has been shown to improve stability against reduction and proteases in related brevinins. nih.gov

Table 2: Research Strategies for Peptide Optimization

Strategy Objective(s) Example/Rationale Reference(s)
Amino Acid Substitution Enhance affinity, specificity, and stability. Replacing enzyme cleavage sites to improve serum stability. nih.gov
Derivative Synthesis Improve activity and selectivity. Creation of Brevinin-2R derivatives (BR-C, BR-D) to test against cancer cells. researchgate.net
Lipidation/Glycosylation Reduce cytotoxicity, improve selectivity and stability. General strategies proposed for improving amphibian AMPs. mdpi.comnih.gov
Cyclization Stabilize secondary structure, enhance target affinity and stability. Stabilizes the peptide's active conformation, boosting antitumor activity and enzymatic stability. nih.gov

Exploration of Novel Biological Activities and Untapped Research Avenues

The primary research focus for this compound has been its antimicrobial and anticancer properties. mdpi.comnih.gov However, the diverse bioactivity of amphibian peptides suggests that this compound may possess other functions worth exploring.

One potential avenue is investigating its immunomodulatory effects. Many antimicrobial peptides are known to influence the host immune response, a property that could be harnessed for various therapeutic applications. Another area is the exploration of its potential as an antioxidant. researchgate.net Oxidative stress is implicated in numerous diseases, and peptides with antioxidant capabilities are of growing interest.

Furthermore, related brevinin peptides have demonstrated other biological activities. For example, Brevinin-2GU was found to have insulin-releasing activity, suggesting a potential role in metabolic disease research. nih.gov Investigating whether this compound or its derivatives share this or other endocrine-related activities could open up entirely new research directions. The anti-tumor activity of other brevinins, like Brevinin-1BYa, is also being actively investigated, which could provide insights applicable to this compound research. nih.gov

Advances in Delivery Systems and Formulation for Research Applications

The effective application of peptide-based compounds like this compound is highly dependent on advanced drug delivery systems. researchgate.net These systems aim to protect the peptide from degradation, improve its solubility, and ensure it reaches the target site in sufficient concentrations. researchgate.netnih.gov

Relevant Delivery Technologies:

Nanostructure Decoration: Encapsulating or decorating nanoparticles with this compound is a promising strategy. Nanoparticles can shield the peptide from proteases, enhance its circulation time, and can be engineered for targeted delivery to specific tissues, such as tumors. nih.gov Materials like liposomes, polymeric nanoparticles, and even red blood cell membrane-camouflaged nanoparticles are being developed for peptide delivery. nih.govmigrationletters.com

Cell-Penetrating Properties: this compound itself is a cell-penetrating peptide, a characteristic that allows it to cross cell membranes to act on intracellular targets. nih.gov This intrinsic property can be further exploited or enhanced. Formulations could be designed to optimize this feature, potentially using it to deliver other therapeutic agents across cellular barriers. researchgate.net

Hydrogels and Patches: For localized applications, such as treating skin infections or tumors, incorporating this compound into hydrogels or transdermal patches could provide sustained, site-specific release. mdpi.com

These advanced formulations are critical for moving this compound from a laboratory curiosity to a viable compound for further preclinical and clinical research. nih.gov

Remaining Fundamental Research Questions and Challenges in this compound Biology

Despite the promising data, several fundamental questions and challenges remain in the study of this compound. nih.govnih.gov Addressing these is essential for a complete understanding of its biological role and therapeutic potential.

Key Research Questions and Challenges:

Precise Mechanism of Action: While membrane disruption and apoptosis induction are implicated, the exact molecular interactions and downstream signaling pathways are not fully elucidated. researchgate.netresearchgate.net Understanding how it so effectively distinguishes between cancerous and healthy cells at the molecular level is a primary challenge.

Overcoming Protease Instability: Like most peptides, this compound is susceptible to rapid degradation by proteases in the body. researchgate.netresearchgate.net While strategies exist to enhance stability, finding the optimal balance that preserves activity without introducing toxicity is a significant hurdle.

Structure-Activity Relationship: A deeper understanding of how each part of the this compound sequence contributes to its various biological activities (antimicrobial, anticancer, hemolytic) is needed. mdpi.com This knowledge is crucial for the rational design of more selective and potent analogues. nih.gov

In Vivo Behavior: Most studies on this compound have been conducted in vitro. researchgate.net A major challenge is to understand its pharmacokinetics, biodistribution, and efficacy in complex living organisms.

Biological Context: What is the primary role of this compound in its native amphibian host? Understanding its function in the frog's defense system could provide clues about its evolutionary design and potential applications. nih.govplos.org

Q & A

Q. What are the key structural features of Brevinin-2Ra that influence its antimicrobial activity?

Methodological Answer : To determine structural features, use techniques like circular dichroism (CD) spectroscopy to analyze secondary structures (e.g., α-helical content) and nuclear magnetic resonance (NMR) for tertiary structure resolution. Pair this with mutagenesis studies to identify critical residues. For example, truncating the C-terminal region and testing activity changes can reveal functional domains .

Q. How can researchers validate the antimicrobial efficacy of this compound in vitro?

Methodological Answer : Standardize assays using reference strains (e.g., E. coli ATCC 25922) and clinical isolates. Perform minimum inhibitory concentration (MIC) and time-kill kinetics assays. Include controls like polymyxin B and account for variables such as pH, temperature, and serum interference to ensure reproducibility .

Q. What are the challenges in synthesizing this compound with high purity?

Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by HPLC purification (>95% purity). Characterize via mass spectrometry and amino acid analysis. Note common pitfalls, such as racemization during coupling or aggregation in solution, and mitigate with optimized solvent systems .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s cytotoxicity across studies?

Methodological Answer : Conduct a meta-analysis of existing literature, focusing on variables like cell type (e.g., mammalian vs. insect cells), peptide concentration, and exposure time. Perform comparative assays under standardized conditions and use statistical models (e.g., ANOVA with post-hoc tests) to identify confounding factors .

Q. What experimental designs are optimal for studying this compound’s mechanism of action against biofilms?

Methodological Answer : Combine confocal microscopy with crystal violet assays to quantify biofilm biomass. Use fluorescent probes (e.g., SYTOX Green) to assess membrane disruption. For genetic insights, employ transcriptomic analysis (RNA-seq) on biofilm-forming bacteria pre- and post-treatment .

Q. How can researchers evaluate this compound’s stability in physiological conditions for therapeutic applications?

Methodological Answer : Simulate physiological environments (e.g., human serum or simulated body fluid) and monitor degradation via HPLC over 24–72 hours. Use protease inhibitors (e.g., EDTA) to identify susceptibility pathways. Compare with stabilized analogs (e.g., D-amino acid substitutions) .

Q. What strategies resolve discrepancies in this compound’s reported hemolytic activity?

Methodological Answer : Standardize hemolysis assays using fresh erythrocytes from multiple donors and normalize results to Triton X-100 (100% lysis control). Test peptide-lipid interactions via surface plasmon resonance (SPR) to correlate hemolytic activity with membrane-binding affinity .

Data Analysis and Interpretation

Q. How should researchers prioritize conflicting hypotheses about this compound’s immunomodulatory effects?

Methodological Answer : Design dose-response experiments in immune cell models (e.g., RAW 264.7 macrophages) to measure cytokine production (ELISA) and NF-κB activation (luciferase reporter assays). Use pathway enrichment analysis (e.g., KEGG) to contextualize findings against existing omics datasets .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with antibiotics?

Methodological Answer : Calculate fractional inhibitory concentration indices (FICIs) using checkerboard assays. Apply Bliss independence or Loewe additivity models to distinguish synergy from additive effects. Validate with in vivo efficacy studies (e.g., murine infection models) .

Comparative and Translational Studies

Q. How can researchers benchmark this compound against other antimicrobial peptides (AMPs) in preclinical studies?

Methodological Answer : Use a panel of AMPs (e.g., melittin, magainin-2) as comparators. Assess parameters like therapeutic index (TI = IC50/MIC) and resistance induction potential via serial passage assays. Include pharmacokinetic studies (e.g., half-life in rodent models) for translational relevance .

Q. What methodologies identify this compound’s molecular targets in bacterial membranes?

Methodological Answer : Employ photoaffinity labeling with biotinylated this compound analogs and streptavidin pull-down assays. Validate targets using liposome leakage assays with synthetic lipid bilayers mimicking bacterial vs. mammalian membranes .

Guidelines for Reporting Results

  • Data Tables : Include MIC values, cytotoxicity thresholds (e.g., HC50), and statistical significance (p-values). Example:
StrainMIC (µg/mL)HC50 (µg/mL)Selectivity Index (HC50/MIC)
S. aureus MRSA8648
E. coli ESBL161288
  • Reproducibility : Document experimental conditions (e.g., buffer composition, incubation time) in line with guidelines for supplemental information .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and ARRIVE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.